molecular formula C8H6N2O B1360841 1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde CAS No. 898746-46-8

1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde

Cat. No. B1360841
M. Wt: 146.15 g/mol
InChI Key: WHWVDVTZWYOMOI-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde is a chemical compound with the molecular formula C8H6N2O . It is a solid substance and has a molecular weight of 146.15 . The IUPAC name for this compound is 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde .


Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde derivatives has been reported in several studies . These studies have utilized various strategies for the synthesis of these compounds, including the use of structure-based design strategy and the introduction of different functional groups .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde can be represented by the SMILES string O=Cc1cnc2cc[nH]c2c1 . The InChI code for this compound is 1S/C8H6N2O/c11-5-6-3-8-7(10-4-6)1-2-9-8/h1-5,9H .


Chemical Reactions Analysis

While specific chemical reactions involving 1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde are not detailed in the search results, the compound has been used as a building block in the synthesis of various derivatives .


Physical And Chemical Properties Analysis

1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde is a solid substance . It has a molecular weight of 146.15 . The compound is soluble in methanol .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives : A study by El-Nabi (2004) demonstrated the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives using oxidation of tosylhydrazones, which are important in the development of tricyclic heterocycles (El-Nabi, 2004).

  • 1H-pyrrolo[2,3-b]pyridine Derivatives : Herbert and Wibberley (1969) explored multiple synthesis routes for 1H-pyrrolo[2,3-b]pyridines, leading to various alkyl and aryl substituted derivatives. These compounds were further used to study reactions like nitration, bromination, and iodination (Herbert & Wibberley, 1969).

  • Anticancer Drug Intermediates : Wang et al. (2017) developed a synthetic method for 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, an important intermediate in small molecule anticancer drugs (Wang et al., 2017).

Advanced Materials and Coordination Chemistry

  • Single Molecule Magnets : Giannopoulos et al. (2014) utilized 1-methyl-1H-pyrrole-2-carbaldehyde oxime in the synthesis of a {Mn(III)25} barrel-like cluster, exhibiting single-molecule magnetic behavior. This illustrates its potential in the field of advanced materials (Giannopoulos et al., 2014).

  • Functionalized 1H-pyrrolo[2,3-b]pyridine for Agrochemicals : Minakata et al. (1992) studied the functionalization of 1H-pyrrolo[2,3-b]pyridine to create new compounds targeting agrochemicals and functional materials. The study included the introduction of amino groups and other modifications for potential applications (Minakata et al., 1992).

Photophysical Properties

  • Photophysical Properties in N-Heterocycles : Deore et al. (2015) synthesized a synthon based on 1H-pyrazolo[3,4-b]pyridine and studied its photophysical properties, emphasizing the compound's potential in the development of light-sensitive materials (Deore et al., 2015).

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . It may cause skin irritation (H315) and serious eye irritation (H319) .

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-7-2-1-6-3-4-9-8(6)10-7/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWVDVTZWYOMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646554
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde

CAS RN

898746-46-8
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898746-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-PYRROLO[2,3-B]PYRIDINE-6-CARBALDEHYDE
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